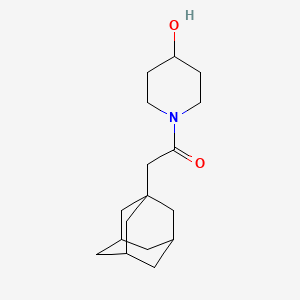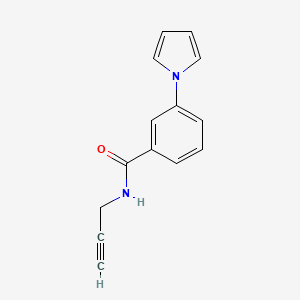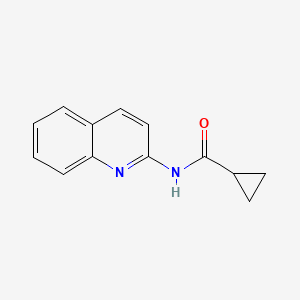
2-(1-Adamantyl)-1-(4-hydroxypiperidin-1-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-Adamantyl)-1-(4-hydroxypiperidin-1-yl)ethanone, commonly known as AHP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. AHP is a synthetic compound that belongs to the class of adamantane derivatives, which are known for their unique chemical and physical properties.
Mécanisme D'action
The exact mechanism of action of AHP is not fully understood. However, studies have suggested that AHP may act as an antioxidant and inhibit the formation of reactive oxygen species (ROS) and reactive nitrogen species (RNS). AHP may also modulate various signaling pathways such as the PI3K/Akt pathway and the MAPK/ERK pathway, which are involved in cell survival and apoptosis.
Biochemical and Physiological Effects
AHP has been shown to have various biochemical and physiological effects. AHP has been shown to increase the levels of glutathione, a major antioxidant in the body. AHP has also been shown to decrease the levels of malondialdehyde, a marker of oxidative stress. In addition, AHP has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is involved in neuroprotection and neuroplasticity.
Avantages Et Limitations Des Expériences En Laboratoire
AHP has several advantages for lab experiments. AHP is a synthetic compound that can be easily synthesized in the lab with high purity. AHP has low toxicity and is stable under various experimental conditions. AHP can be easily administered to animals in various forms such as oral, intraperitoneal, and intravenous. However, there are some limitations to using AHP in lab experiments. AHP has low solubility in water, which can limit its bioavailability. AHP can also be expensive to synthesize in large quantities.
Orientations Futures
There are several future directions for research on AHP. One area of research is to further investigate the neuroprotective effects of AHP in various neurodegenerative diseases. Another area of research is to investigate the potential anti-inflammatory effects of AHP. AHP has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. Therefore, AHP may have potential therapeutic applications in various inflammatory diseases. Finally, research can be conducted to investigate the pharmacokinetics and pharmacodynamics of AHP in humans to determine its safety and efficacy for clinical use.
Conclusion
In conclusion, AHP is a synthetic compound that has shown promising results in various scientific research studies. AHP has potential therapeutic applications in various neurodegenerative diseases and inflammatory diseases. AHP has several advantages for lab experiments but also has some limitations. Future research can be conducted to further investigate the potential therapeutic properties of AHP and its safety and efficacy for clinical use.
Méthodes De Synthèse
The synthesis of AHP involves the reaction of 1-adamantylamine with 4-hydroxypiperidine in the presence of a reducing agent such as sodium borohydride. The reaction yields AHP as a white crystalline solid with a melting point of 190-192°C. The purity of AHP can be confirmed by various analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Applications De Recherche Scientifique
AHP has shown promising results in various scientific research studies. AHP has been studied for its potential neuroprotective effects in Parkinson's disease and Alzheimer's disease. AHP has been shown to inhibit the aggregation of amyloid-beta peptides, which are known to play a role in the pathogenesis of Alzheimer's disease. AHP has also been shown to protect dopaminergic neurons in the substantia nigra, which are lost in Parkinson's disease.
Propriétés
IUPAC Name |
2-(1-adamantyl)-1-(4-hydroxypiperidin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO2/c19-15-1-3-18(4-2-15)16(20)11-17-8-12-5-13(9-17)7-14(6-12)10-17/h12-15,19H,1-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJWZPXCGAICRIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)C(=O)CC23CC4CC(C2)CC(C4)C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-Adamantyl)-1-(4-hydroxypiperidin-1-yl)ethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl (E)-2-[3-(4-chlorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl]-3-[4-(difluoromethoxy)phenyl]prop-2-enoate](/img/structure/B7501250.png)


![Cyclopropyl-[4-(2,5-dimethylfuran-3-carbonyl)piperazin-1-yl]methanone](/img/structure/B7501282.png)
![Cyclopropyl-[4-(2-methylfuran-3-carbonyl)piperazin-1-yl]methanone](/img/structure/B7501291.png)
![1-[4-[(4,5-Dimethoxy-2-methylphenyl)methyl]piperazin-1-yl]-4-thiophen-2-ylbutane-1,4-dione](/img/structure/B7501295.png)
![14-Thia-3,4,6,7,12-pentazapentacyclo[11.7.0.03,11.04,8.015,20]icosa-1(13),5,7,9,11,15(20)-hexaen-2-one](/img/structure/B7501307.png)
![2-Methyl-1-[4-(2-methylfuran-3-carbonyl)piperazin-1-yl]propan-1-one](/img/structure/B7501317.png)



![4-chloro-N-[2-(dimethylamino)-2-oxoethyl]-N-methylbenzamide](/img/structure/B7501333.png)
![[3-(Dimethylamino)phenyl]-(4-hydroxypiperidin-1-yl)methanone](/img/structure/B7501342.png)